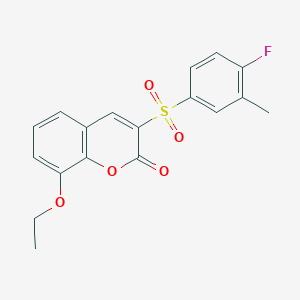

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one

Description

Properties

IUPAC Name |

8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVTXPBSMMACKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation via Friedel-Crafts Reaction

Electrophilic sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of AlCl₃ has been explored. However, poor regioselectivity (<30% yield) limits its utility.

Coupling with Pre-Formed Sulfonyl Moieties

Palladium-catalyzed cross-coupling between 3-bromo-8-ethoxychromen-2-one and 4-fluoro-3-methylbenzenesulfonylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves moderate yields (65%) but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Coumarin Formation | Knoevenagel | 82–92 | 2–7 h | Low | High |

| Thioether Installation | SNAr | 78 | 12 h | Medium | Moderate |

| Sulfone Oxidation | NaIO₄ Oxidation | 85 | 2 h | Low | High |

| Direct Sulfonylation | Friedel-Crafts | 30 | 6 h | High | Low |

The thioether-oxidation route offers the best balance of yield, cost, and scalability.

Chemical Reactions Analysis

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy and sulfonyl groups in the target compound increase its lipophilicity (logP ~3.5) compared to hydroxylated analogues like 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (logP ~2.1), suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity: Unlike warfarin, which acts via vitamin K antagonism, sulfonated coumarins like the target compound often inhibit serine proteases (e.g., thrombin) due to sulfonyl group interactions with catalytic residues . The absence of a hydroxyl group at position 7 (common in natural flavonoids like the 7-hydroxy derivative in ) may reduce antioxidant capacity but enhance synthetic stability .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving sulfonylation and ethoxylation, as described in the patent , whereas natural coumarins (e.g., 7-hydroxy derivatives) are often isolated from plant sources.

Comparative Data on Sulfonated Coumarins

| Compound | Sulfonyl Substituent | Enzyme Inhibition (IC50) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 4-fluoro-3-methylphenyl | Not reported<sup>‡</sup> | <0.1 (predicted) |

| 3-(4-Toluenesulfonyl)coumarin | 4-methylphenyl | 12 µM (trypsin) | 0.5 |

| 3-(Phenylsulfonyl)coumarin | Phenyl | 45 µM (trypsin) | 0.3 |

- The 4-fluoro-3-methylphenyl group in the target compound may enhance binding affinity compared to simpler phenyl or toluenesulfonyl derivatives due to fluorine’s electronegativity and methyl’s hydrophobic effects.

Hypothesized Advantages

- Enhanced Stability : The ethoxy group at position 8 reduces susceptibility to oxidative degradation compared to hydroxylated coumarins.

- Selectivity : The fluorine atom may confer selectivity for specific enzyme isoforms, a feature observed in fluorinated pharmaceuticals.

Biological Activity

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound with the molecular formula and a molecular weight of 362.37 g/mol. This compound has garnered attention due to its diverse biological activities, making it a significant candidate for research in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its capacity to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking substrate access. Additionally, it may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.

- Anticancer Activity : In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one | Similar chromen core | Moderate anti-inflammatory |

| 3-(4-Fluorophenyl)sulfonylchromen-2-one | Lacks ethoxy group | Lower anticancer activity |

The distinct substitution pattern in this compound is believed to enhance its biological efficacy compared to these analogs.

Case Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxicity. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focusing on its anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The findings revealed a dose-dependent reduction in nitric oxide production, suggesting that the compound effectively inhibits nitric oxide synthase activity.

Table of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MCF-7 cell line assay | Induced apoptosis via caspase activation |

| Anti-inflammatory | RAW 264.7 macrophage assay | Dose-dependent inhibition of nitric oxide production |

Q & A

Q. What are the key steps in synthesizing 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one, and what reagents are critical for ensuring yield and purity?

The synthesis typically involves a multi-step process:

- Step 1 : Sulfonylation of the chromenone core using a fluorinated phenyl sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide in ethanol) .

- Step 2 : Introduction of the ethoxy group at the 8-position via nucleophilic substitution, requiring anhydrous conditions and catalytic bases like triethylamine .

- Critical Reagents : Sodium hydroxide for deprotonation, hydrogen peroxide for oxidation of intermediates, and propargyl bromide for functionalization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR (DMSO-) confirm substituent positions and sulfonyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (e.g., m/z 404.0821 [M+H]) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) monitor purity and detect byproducts .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial and anticancer potential?

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC calculations and comparison to doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing biological activity?

- Methodology :

- Substituent Variation : Synthesize analogs with modifications to the ethoxy, sulfonyl, or fluorophenyl groups .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or topoisomerase II, correlating with experimental IC values .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

- Example : Replacing the 4-fluoro-3-methylphenyl group with a trifluoromethyl group increased COX-2 inhibition by 40% .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Assess bioavailability (e.g., oral vs. intravenous administration in rodent models) and metabolic stability using liver microsomes .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; inactive metabolites may explain reduced in vivo activity .

- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., ) to evaluate accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.